L-fuconic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

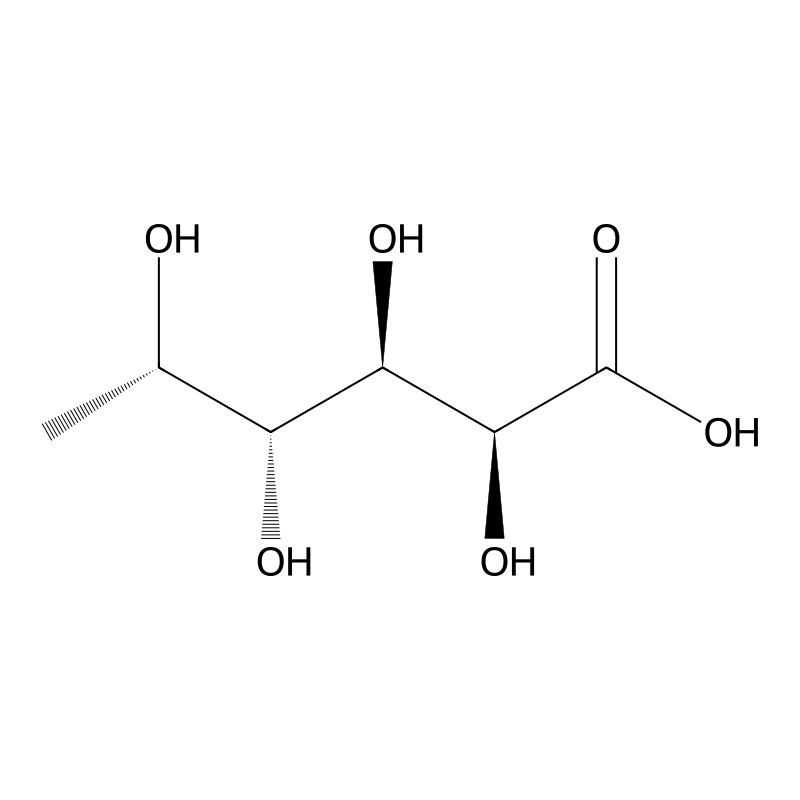

L-fuconic acid is a six-carbon sugar acid classified as a deoxy sugar, specifically a 6-deoxy-L-galactonic acid. Its molecular formula is with a molecular weight of approximately 180.16 g/mol. L-fuconic acid is notable for its role in various biological processes and its potential applications in biotechnology and pharmaceuticals. It exists primarily in the form of its salts, such as potassium L-fuconate, which are used in various biochemical applications .

Key Reactions:

- Oxidation: Converts L-fuconic acid to L-fucono-lactone.

- Esterification: Formation of esters with alcohols.

- Reduction: Can be reduced to various alcohol derivatives.

L-fuconic acid exhibits various biological activities, including potential antimicrobial properties. It has been studied for its role in cellular metabolism and as a substrate for specific enzymes, such as L-fucose dehydrogenase, which catalyzes its oxidation. This enzyme's activity indicates a metabolic pathway involving L-fuconic acid that may have implications in carbohydrate metabolism and microbial interactions .

L-fuconic acid can be synthesized through several methods:

- Chemical Synthesis:

- Starting from simple sugars like L-galactose, it can be chemically modified through reduction and oxidation processes.

- The degradation of other sugars or acids can also yield L-fuconic acid.

- Biotechnological Methods:

- Microbial fermentation processes using specific strains of bacteria that metabolize sugars into L-fuconic acid.

- Enzymatic conversion from other sugar substrates using specific enzymes.

- Radiolabeling Techniques:

L-fuconic acid has several applications across different fields:

- Biotechnology: Used as a substrate in enzyme assays and microbial fermentation processes.

- Pharmaceuticals: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

- Food Industry: Potential applications as a preservative or flavoring agent due to its unique chemical properties.

Studies involving L-fuconic acid focus on its interactions with enzymes and other biomolecules. For instance, research on L-fucose dehydrogenase reveals how L-fuconic acid acts as a substrate, influencing metabolic pathways related to carbohydrate metabolism . Furthermore, interaction studies may explore how this compound affects microbial growth or inhibits pathogens.

L-fuconic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structural Formula | Unique Features |

|---|---|---|

| D-galactonic acid | Has an additional hydroxyl group compared to L-fuconic acid. | |

| D-mannuronic acid | Contains different stereochemistry affecting its biological activity. | |

| L-rhamnose | A methylated derivative that affects its solubility and reactivity. | |

| D-glucuronic acid | Involved in detoxification processes; differs by having a carboxylic group at position 6. |

Uniqueness of L-Fuconic Acid:

L-fuconic acid is unique due to its specific configuration as a 6-deoxy sugar, which influences its biological activity and potential applications in various fields compared to other similar compounds that may not exhibit the same properties.